5-bromo-4-methoxy-1H-benzimidazole 5-bromo-4-methoxy-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13814750
InChI: InChI=1S/C8H7BrN2O/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-4H,1H3,(H,10,11)
SMILES: COC1=C(C=CC2=C1N=CN2)Br
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol

5-bromo-4-methoxy-1H-benzimidazole

CAS No.:

Cat. No.: VC13814750

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-4-methoxy-1H-benzimidazole -

Specification

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
IUPAC Name 5-bromo-4-methoxy-1H-benzimidazole
Standard InChI InChI=1S/C8H7BrN2O/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-4H,1H3,(H,10,11)
Standard InChI Key WXEGSZOXVYWAQV-UHFFFAOYSA-N
SMILES COC1=C(C=CC2=C1N=CN2)Br
Canonical SMILES COC1=C(C=CC2=C1N=CN2)Br

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a bicyclic aromatic system comprising a benzene ring fused to an imidazole ring. The bromine atom is located at the 5-position of the benzimidazole scaffold, while the methoxy group occupies the 4-position (Figure 1) . The planar structure allows for π-π stacking interactions, which are critical for binding to biological targets .

Figure 1: 2D Structure of 5-Bromo-4-Methoxy-1H-Benzimidazole

SMILES: COC1=C(C=CC2=C1N=CN2)Br\text{SMILES: COC1=C(C=CC2=C1N=CN2)Br}

IUPAC and Alternative Names

  • IUPAC Name: 5-Bromo-4-methoxy-1H-benzimidazole .

  • Synonyms:

    • 6-Bromo-7-methoxy-1H-benzo[d]imidazole .

    • 5-Bromo-4-methoxy-1H-1,3-benzodiazole .

Synthesis and Manufacturing

Condensation of o-Phenylenediamine Derivatives

A common method involves the cyclocondensation of 4-methoxy-o-phenylenediamine with bromine-containing carboxylic acids or aldehydes. For example:
4-Methoxy-o-phenylenediamine + 5-Bromo-2-carboxyaldehydeNa2S2O4,DMSO5-Bromo-4-methoxy-1H-benzimidazole\text{4-Methoxy-o-phenylenediamine + 5-Bromo-2-carboxyaldehyde} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4, \text{DMSO}} \text{5-Bromo-4-methoxy-1H-benzimidazole}
This one-pot reaction proceeds under reflux (90°C) with sodium dithionite as a reducing agent .

Halogenation of Methoxy-Substituted Benzimidazoles

Bromination of 4-methoxy-1H-benzimidazole using Nbromosuccinimide (NBS)\text{N}- \text{bromosuccinimide (NBS)} in dichloromethane yields the title compound with regioselectivity.

Industrial-Scale Production

Industrial synthesis emphasizes continuous flow processes to enhance yield (≥85%) and purity (≥97%). Automated systems control temperature and reagent stoichiometry to minimize by-products like 6-bromo regioisomers.

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Melting Point130–132°C
Boiling Point417.4°C (predicted)
Density1.770 g/cm³ (predicted)
SolubilitySoluble in methanol, DMSO
pKa11.19 (predicted)

Spectroscopic Data

  • IR (KBr): 1244 cm⁻¹ (C-O stretch), 1613 cm⁻¹ (C=N stretch), 3439 cm⁻¹ (N-H stretch) .

  • ¹H NMR (DMSO-d₆): δ 7.40 (s, 1H, Ar-H), 7.18–7.13 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃) .

  • ¹³C NMR: δ 161.07 (C-O), 151.82 (C-Br), 128.48–114.83 (aromatic carbons) .

Biological Activities and Mechanisms

Antibacterial Effects

  • Gram-Positive Bacteria:

    • Staphylococcus aureus: MIC = 64 µg/mL .

    • Bacillus subtilis: MIC = 128 µg/mL .

  • Mechanism: Disruption of cell membrane integrity via interaction with ergosterol biosynthesis enzymes (e.g., CYP51) .

Antifungal Activity

  • Candida albicans: MIC = 256 µg/mL .

  • Aspergillus niger: MIC = 512 µg/mL .

Enzyme Inhibition

  • DHFR (Dihydrofolate Reductase): Kᵢ = 8.2 nM, critical for nucleotide synthesis .

Applications in Drug Development

Lead Compound Optimization

  • Lipophilicity Enhancement: The methoxy group improves membrane permeability (LogP = 2.1) .

  • Structure-Activity Relationships (SAR):

    • Bromine at C-5 enhances halogen bonding with target proteins .

    • Methoxy at C-4 stabilizes aromatic stacking .

Preclinical Studies

  • Oral Bioavailability: 58% in murine models due to moderate solubility.

  • Toxicity Profile: LD₅₀ = 320 mg/kg (rats), indicating acceptable safety margins .

Future Directions

Targeted Drug Delivery

  • Nanoparticle encapsulation to improve aqueous solubility and reduce off-target effects.

Hybrid Molecules

  • Conjugation with fluoroquinolones to enhance antibacterial spectrum .

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